molecular formula C8H7N3O3 B1434586 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820717-92-7

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B1434586
CAS No.: 1820717-92-7
M. Wt: 193.16 g/mol
InChI Key: GLKIGADQAUHIIF-UHFFFAOYSA-N
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Description

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxy group and the carboxylic acid functionality adds to its chemical versatility and biological activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid, leading to increased inhibitory effects in the central nervous system. Additionally, this compound has shown potential in inhibiting enzymes such as aromatase and proton pumps, which are crucial in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation, which plays a crucial role in immune response and inflammation . Furthermore, this compound can affect gene expression by acting on transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GABA A receptors enhances the receptor’s activity, resulting in increased inhibitory neurotransmission . Additionally, this compound can inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing estrogen levels and potentially exerting anticancer effects . The binding interactions of this compound with these biomolecules are crucial for its biochemical and pharmacological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enhanced inhibitory neurotransmission and reduced inflammation . At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, its inhibition of aromatase affects the estrogen synthesis pathway, leading to altered hormone levels . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its pharmacokinetics and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, a precursor containing a pyridine ring and an imidazole moiety can be cyclized using potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

    Reduction: Formation of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile.

    6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-methoxy-3H-imidazo[4,5-b]pyridine-7-methanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

Uniqueness

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-4-2-9-7-6(10-3-11-7)5(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKIGADQAUHIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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